3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile
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Description
The compound “3-(3-Ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile” is a complex organic molecule. It contains an ethylazetidinyl group, a sulfonyl group, and a pyridine ring with a carbonitrile group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various methods such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolidine ring, a type of nitrogen heterocycle, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo various reactions depending on the conditions and reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of a pyrrolidine ring could influence its stereochemistry .Future Directions
Properties
IUPAC Name |
3-(3-ethylazetidin-1-yl)sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-9-7-14(8-9)17(15,16)11-4-3-5-13-10(11)6-12/h3-5,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOULVFRPWPIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)S(=O)(=O)C2=C(N=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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